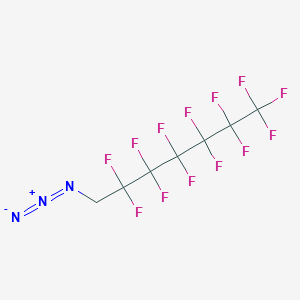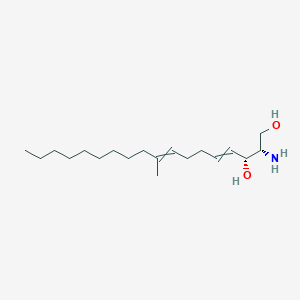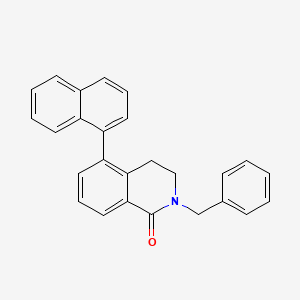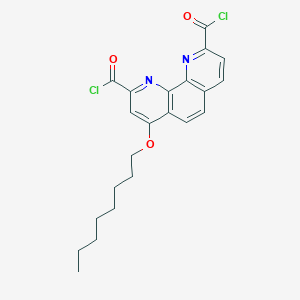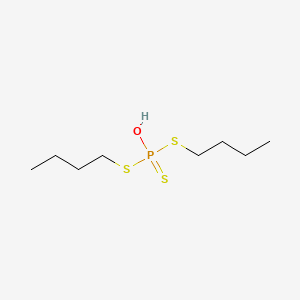
Phosphorotrithioic acid, S,S-dibutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorotrithioic acid, S,S-dibutyl ester is an organophosphorus compound belonging to the class of organothiophosphorus compounds. These compounds are characterized by the presence of phosphorus-sulfur bonds. This compound is known for its applications in various fields, including agriculture and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorotrithioic acid, S,S-dibutyl ester typically involves the reaction of phosphorus trichloride with butyl mercaptan in the presence of a base. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{BuSH} \rightarrow \text{P(SBu)}_3 + 3 \text{HCl} ] where BuSH represents butyl mercaptan. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorotrithioic acid, S,S-dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Substitution: It can undergo substitution reactions where the butyl groups are replaced by other alkyl or aryl groups.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorotrithioic acid and butyl alcohol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Alkyl halides or aryl halides are used for substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Major Products
Oxidation: this compound oxide.
Substitution: Various alkyl or aryl phosphorotrithioates.
Hydrolysis: Phosphorotrithioic acid and butyl alcohol.
Aplicaciones Científicas De Investigación
Phosphorotrithioic acid, S,S-dibutyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, particularly its role as a cholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pesticide and its effects on the nervous system.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
Phosphorotrithioic acid, S,S-dibutyl ester exerts its effects primarily through inhibition of cholinesterase enzymes. By binding to the active site of these enzymes, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorodithioic acid, S,S-dibutyl ester
- Phosphorotrithioic acid, S,S,S-tributyl ester
- Phosphorodithioic acid, S,S-diethyl ester
Uniqueness
Phosphorotrithioic acid, S,S-dibutyl ester is unique due to its specific structure and the presence of two butyl groups. This structural feature influences its reactivity and its ability to inhibit cholinesterase enzymes. Compared to similar compounds, it may exhibit different levels of potency and selectivity in its biological and chemical interactions.
Propiedades
Número CAS |
142635-82-3 |
|---|---|
Fórmula molecular |
C8H19OPS3 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
bis(butylsulfanyl)-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H19OPS3/c1-3-5-7-12-10(9,11)13-8-6-4-2/h3-8H2,1-2H3,(H,9,11) |
Clave InChI |
QYDIRRUCHOCVOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP(=S)(O)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-[[methyl(2-methyl-1-naphthalenyl)amino]methyl]-](/img/structure/B12549283.png)

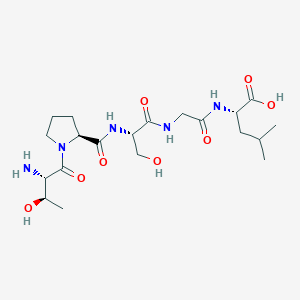
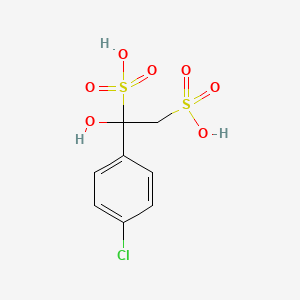

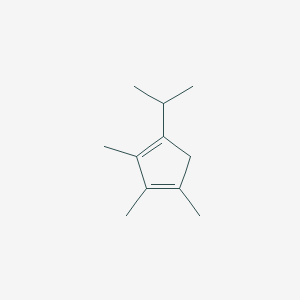
![Benzamide, N-(benzoyloxy)-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12549331.png)
![1,4-Bis[difluoro(iodo)methyl]benzene](/img/structure/B12549340.png)
![4-[Methyl(phenyl)amino]but-3-ene-2-thione](/img/structure/B12549345.png)
methoxysilane](/img/structure/B12549350.png)
